

Application Notes and Protocols: Biodegradation of Reactive Black 39 by Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive Black 39*

Cat. No.: *B15552045*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biodegradation of the azo dye **Reactive Black 39** (RB39) using the bacterium *Pseudomonas aeruginosa*. This document is intended to serve as a practical guide for researchers in environmental microbiology, biotechnology, and related fields who are investigating the bioremediation of textile industry effluents.

Introduction

Reactive dyes, such as **Reactive Black 39**, are widely used in the textile industry due to their vibrant colors and excellent colorfastness. However, a significant portion of these dyes is lost during the dyeing process and released into industrial wastewater, posing a considerable environmental threat due to their complex aromatic structure and low biodegradability.

Pseudomonas aeruginosa, a versatile and robust bacterium, has demonstrated significant potential for the decolorization and degradation of various azo dyes, including RB39. The primary mechanism of this biodegradation is the enzymatic cleavage of the azo bond ($-N=N-$) by azoreductase, an enzyme produced by the bacterium. This initial step leads to the formation of less colored and often less toxic aromatic amines, which can be further mineralized.

Data Presentation

The efficiency of **Reactive Black 39** biodegradation by *Pseudomonas aeruginosa* is influenced by several physicochemical parameters. The following tables summarize the quantitative data on the decolorization of RB39 under various experimental conditions.

Table 1: Effect of Initial Dye Concentration on Decolorization of **Reactive Black 39**

Initial Dye Concentration (mg/L)	Yeast Extract (g/L)	Temperature (°C)	Time (hours)	Decolorization Efficiency (%)
20	0.5	25	144	100
100	2	25	144	90

Data sourced from Balci, 2015.

Table 2: Optimal Conditions for **Reactive Black 39** Decolorization

Parameter	Optimal Value
Temperature	30°C
pH	7.0
Yeast Extract	2 g/L (for 100 mg/L dye)

Data sourced from Balci, 2015.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biodegradation of **Reactive Black 39** by *Pseudomonas aeruginosa*.

Protocol 1: Isolation and Culturing of *Pseudomonas aeruginosa*

Objective: To isolate and cultivate *Pseudomonas aeruginosa* from environmental samples for use in biodegradation studies.

Materials:

- Environmental sample (e.g., textile effluent, contaminated soil)
- Cetrimide Agar (for selective isolation)
- Nutrient Broth (for cultivation)
- Sterile petri dishes, inoculation loops, and flasks
- Incubator

Procedure:

- Isolation:
 1. Prepare serial dilutions of the environmental sample in sterile saline solution.
 2. Plate the dilutions onto Cetrimide Agar plates.
 3. Incubate the plates at 37°C for 24-48 hours.
 4. Identify potential *Pseudomonas aeruginosa* colonies based on their characteristic morphology and pigmentation.
- Purification:
 1. Select a single, well-isolated colony and streak it onto a fresh Nutrient Agar plate to obtain a pure culture.
 2. Incubate at 37°C for 24 hours.
- Cultivation:
 1. Inoculate a single colony from the pure culture into a flask containing Nutrient Broth.
 2. Incubate at 37°C with shaking at 150 rpm for 18-24 hours to obtain a sufficient bacterial biomass for the biodegradation experiments.

Protocol 2: Biodegradation (Decolorization) Assay

Objective: To determine the efficiency of *Pseudomonas aeruginosa* in decolorizing **Reactive Black 39**.

Materials:

- *Pseudomonas aeruginosa* culture
- **Reactive Black 39** stock solution
- Minimal Salt Medium (MSM)
- Yeast extract
- Sterile flasks or test tubes
- Incubator shaker
- UV-Vis Spectrophotometer
- Centrifuge

Procedure:

- Preparation of Inoculum:
 1. Centrifuge the overnight culture of *P. aeruginosa* at 6000 rpm for 10 minutes.
 2. Wash the cell pellet with sterile saline solution and resuspend it in fresh MSM to a desired optical density (e.g., OD600 of 1.0).
- Experimental Setup:
 1. In a sterile flask, combine MSM, the desired concentration of **Reactive Black 39**, and yeast extract as a co-substrate.
 2. Inoculate the medium with the prepared *P. aeruginosa* inoculum.

3. Prepare a control flask without the bacterial inoculum.
4. Incubate the flasks under static or shaking conditions at the desired temperature (e.g., 30°C).

- Measurement of Decolorization:
 1. At regular time intervals, withdraw an aliquot of the culture medium.
 2. Centrifuge the aliquot at 10,000 rpm for 10 minutes to pellet the bacterial cells.
 3. Measure the absorbance of the supernatant at the maximum wavelength of **Reactive Black 39** (λ_{max}).
 4. Calculate the decolorization efficiency using the following formula: Decolorization (%) = $[(\text{Initial Absorbance} - \text{Final Absorbance}) / \text{Initial Absorbance}] \times 100$

Protocol 3: Analysis of Biodegradation Products by FTIR

Objective: To identify changes in the functional groups of **Reactive Black 39** following biodegradation by *Pseudomonas aeruginosa*.

Materials:

- Degraded and control samples from the decolorization assay
- Ethyl acetate
- Rotary evaporator
- FTIR spectrometer

Procedure:

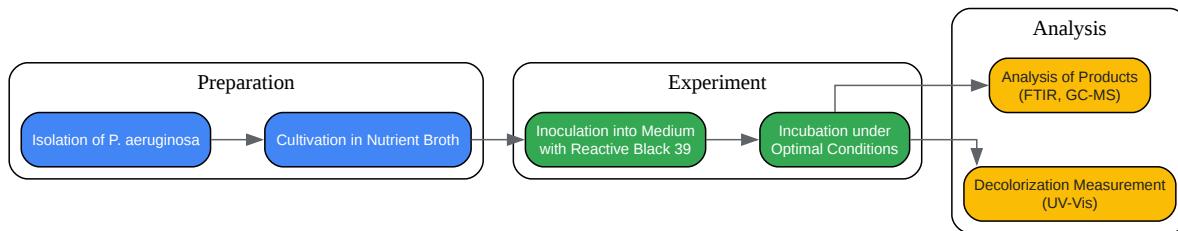
- Extraction of Metabolites:
 1. After complete decolorization, centrifuge the culture medium to remove bacterial cells.
 2. Extract the supernatant with an equal volume of ethyl acetate.

3. Concentrate the organic phase using a rotary evaporator.

- FTIR Analysis:
 1. Prepare a KBr pellet of the dried extract.
 2. Analyze the sample using an FTIR spectrometer in the range of 4000-400 cm⁻¹.
 3. Compare the FTIR spectrum of the degraded sample with that of the original dye to identify changes in functional groups, such as the disappearance of the azo bond peak.

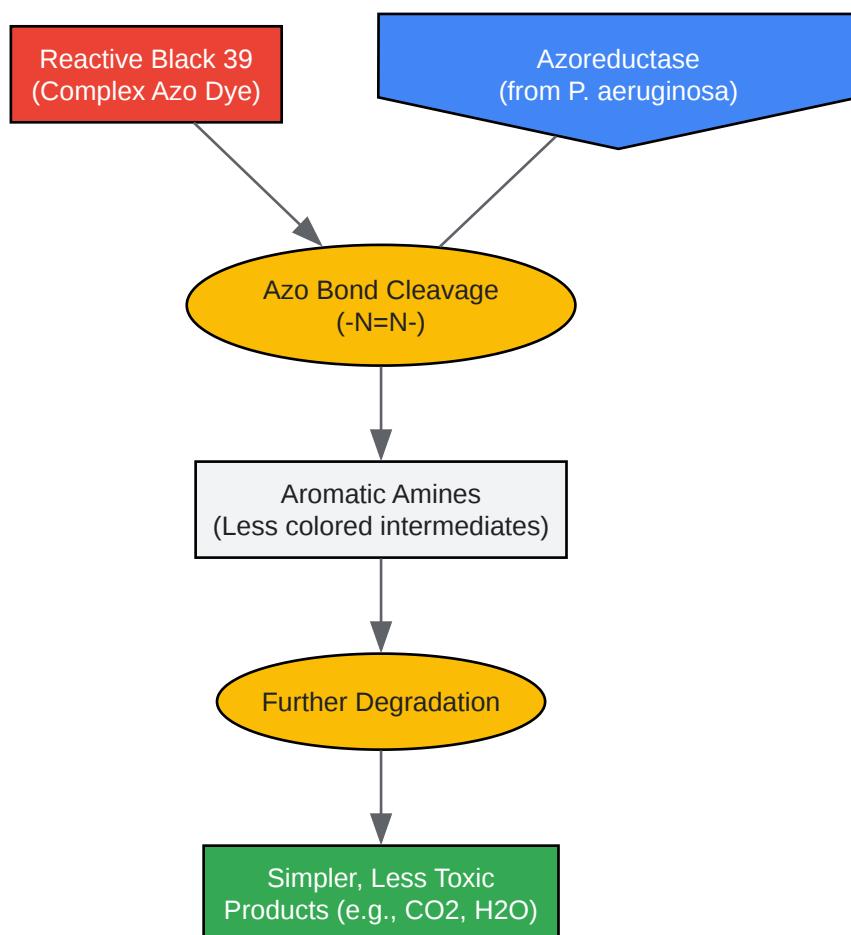
Visualizations

The following diagrams illustrate the key processes involved in the biodegradation of **Reactive Black 39** by *Pseudomonas aeruginosa*.



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Experimental workflow for the biodegradation of **Reactive Black 39**.



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Conceptual pathway of **Reactive Black 39** biodegradation by *P. aeruginosa*.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com